Acetylacetone

Catalog No.
S590335
CAS No.
123-54-6
M.F
C5H8O2
CH3COCH2COCH3
C5H8O2
M. Wt
100.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetylacetone

CAS Number

123-54-6

Product Name

Acetylacetone

IUPAC Name

pentane-2,4-dione

Molecular Formula

C5H8O2
CH3COCH2COCH3
C5H8O2

Molecular Weight

100.12 g/mol

InChI

InChI=1S/C5H8O2/c1-4(6)3-5(2)7/h3H2,1-2H3

InChI Key

YRKCREAYFQTBPV-UHFFFAOYSA-N

SMILES

CC(=O)CC(=O)C

solubility

1.66 M
In water, 166,000 mg/L at 20 °C
One part dissolves in about 8 parts water
Fairly soluble in neutral water
Miscible with alcohol, ether, chloroform, benzene, acetone, glacial acetic acid
Fairly soluble in alcohol, chloroform, ether, benzene, acetone, glacial acetic acid
Miscible in ethanol, ether, acetone chloroform
Miscible with glacial acetic acid, propylene glycol. Insoluble in glycerin
166 mg/mL at 20 °C
Solubility in water, g/100ml: 16

Synonyms

ACAC; Acetoacetone; 2,4-Dioxopentane; 2,4-Pentadione; Acetyl-2-Propanone; Diacetylmethane; NSC 139614; NSC 2679; NSC 2927; NSC 52336; NSC 54069; NSC 5575; NSC 77075; NSC 78795; Pentan-2,4-dione

Canonical SMILES

CC(=O)CC(=O)C

The exact mass of the compound Acetylacetone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.66 min water, 166,000 mg/l at 20 °cone part dissolves in about 8 parts waterfairly soluble in neutral watermiscible with alcohol, ether, chloroform, benzene, acetone, glacial acetic acidfairly soluble in alcohol, chloroform, ether, benzene, acetone, glacial acetic acidmiscible in ethanol, ether, acetone chloroformmiscible with glacial acetic acid, propylene glycol. insoluble in glycerin166 mg/ml at 20 °csolubility in water, g/100ml: 16. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5575. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Pentanones - Supplementary Records. It belongs to the ontological category of beta-diketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]. However, this does not mean our product can be used or applied in the same or a similar way.

Acetylacetone (2,4-pentanedione) is a fundamental β-diketone widely procured as a bidentate ligand for metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) precursors, a building block in heterocyclic synthesis, and a chelating agent in metal extraction [1]. Its tautomeric enol-keto equilibrium and compact steric profile make it a benchmark material for forming stable, volatile metal acetylacetonates without introducing halogenated impurities, ensuring high metal content by weight and predictable thermal decomposition pathways [2].

Substituting acetylacetone with bulkier analogs like dipivaloylmethane (thd) or fluorinated variants like hexafluoroacetylacetone (hfac) drastically alters the steric footprint and thermal decomposition pathways, directly reducing the growth-per-cycle (GPC) in thin-film deposition due to lower surface coverage [1]. In organic synthesis, replacing it with structurally similar β-keto esters like ethyl acetoacetate can lead to catastrophic side reactions; for example, under basic conditions required for nucleophilic additions, ethyl acetoacetate undergoes rapid C-C bond cleavage, destroying the intended molecular architecture while acetylacetone remains stable [2].

Higher Growth-Per-Cycle (GPC) in ALD via Minimized Steric Footprint

In atomic layer deposition (ALD), the physical size of the precursor ligand dictates the maximum surface coverage and subsequent growth rate. Random sequential adsorption simulations and experimental data demonstrate that the compact acetylacetonate (acac) ligand allows for significantly higher surface packing compared to bulkier alternatives. Specifically, Cu(acac)2 achieves a theoretical surface coverage of 0.13–0.18 ML, whereas the sterically hindered Cu(thd)2 (thd = 2,2,6,6-tetramethyl-3,5-heptanedionato) is limited to 0.07–0.09 ML[1]. This reduced steric footprint directly translates to a higher GPC, making acetylacetone the superior ligand choice when maximizing deposition throughput is required.

Evidence DimensionPrecursor Surface Coverage (ML)
Target Compound DataCu(acac)2: 0.13–0.18 ML
Comparator Or BaselineCu(thd)2: 0.07–0.09 ML
Quantified Difference~2x higher surface coverage for the acac precursor
ConditionsRandom sequential adsorption and ordered adsorption modeling on Cu(111) surfaces

Buyers optimizing ALD/CVD throughput should select acetylacetone-based precursors to maximize metal deposition rates per cycle.

Superior Base Stability in Macrocycle Functionalization

During the synthesis of β-trisubstituted push-pull porphyrins, the choice of 1,3-dicarbonyl compound is critical for surviving basic reaction conditions. When reacted with 2-nitro-5,10,15,20-tetraphenylporphyrins in the presence of K2CO3, acetylacetone successfully yields the desired Ni(II) derivative as a single product with a 71–76% yield[1]. In contrast, the closely related comparator ethyl acetoacetate undergoes rapid base-catalyzed C-C bond cleavage, losing its acetyl group and completely failing to produce the target diketone adduct [1].

Evidence DimensionTarget Adduct Yield (%)
Target Compound DataAcetylacetone: 71–76% yield
Comparator Or BaselineEthyl acetoacetate: 0% yield (rapid C-C bond cleavage)
Quantified DifferenceAbsolute failure of the ester analog vs. high yield for acetylacetone
ConditionsNucleophilic addition in DMSO with 10 equiv K2CO3 at 85–90 °C

Procuring acetylacetone is critical for synthetic pathways requiring strong bases where β-keto esters would degrade via hydrolysis.

Efficacy as a Chemoselective Inhibitor in Area-Selective ALD

Acetylacetone serves as a highly effective small-molecule inhibitor for area-selective ALD (AS-ALD). It chemoselectively adsorbs onto non-growth areas, such as Al2O3, via a stable bidentate chelate configuration that overcomes a 0.25 eV energy barrier[1]. This strong chelation allows the acetylacetone layer to remain intact up to 150 °C, effectively blocking the adsorption of incoming precursors like bis(diethylamino)silane during the deposition of SiO2[1]. Monodentate or non-chelating analogs fail to provide the same thermal stability and steric shielding during the purge and precursor dosing steps.

Evidence DimensionInhibitor Adsorption Stability
Target Compound DataAcetylacetone: Forms stable bidentate chelate configuration
Comparator Or BaselineMonodentate adsorbates: Desorb rapidly, failing to block precursors
Quantified DifferenceSustained precursor blocking up to 150 °C
ConditionsAS-ALD of SiO2 using bis(diethylamino)silane and O2 plasma on Al2O3 non-growth surfaces

For advanced semiconductor manufacturing, acetylacetone serves as a highly effective, volatile blocking agent for bottom-up area-selective deposition.

Synthesis of High-GPC Metal-Organic Precursors

Ideal for manufacturing homoleptic and heteroleptic ALD/CVD precursors where maximizing the growth-per-cycle (GPC) and avoiding fluorine contamination (unlike hfac) are primary process goals [1].

Base-Catalyzed Heterocyclic and Macrocycle Synthesis

The required reagent for nucleophilic additions onto nitro-aromatics or porphyrins under basic conditions, where β-keto esters like ethyl acetoacetate would undergo destructive C-C bond cleavage [2].

Chemoselective Surface Passivation in AS-ALD

Procured as a volatile small-molecule inhibitor in semiconductor fabrication to selectively block silicon precursor adsorption on metal oxide non-growth areas via stable bidentate chelation [3].

Physical Description

Pentane-2,4-dione appears as a colorless or yellow colored liquid. Less dense than water. Vapors are heavier than air. Used as a solvent in paints and varnishes.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
A colorless or yellow colored liquid.

Color/Form

Colorless or slightly yellow liquid
Mobile, colorless or yellowish liquid; when cooled, solidifies to lustrous, pearly spangles. The liquid is affected by light, turning brown and forming resins.

XLogP3

0.4

Boiling Point

284.7 °F at 760 mm Hg (USCG, 1999)
138.0 °C
138 °C
140 °C
284.7°F

Flash Point

93 °F (USCG, 1999)
38 °C (100 °F) - closed cup
105 °F - open cup
93 °F (34 °C) (Closed cup)
34 °C c.c.
93°F

Vapor Density

3.5 (Air = 1)
Relative vapor density (air = 1): 3.45

Density

0.975 at 68 °F (USCG, 1999)
0.9721 at 25 °C/4 °C
Relative density (water = 1): 0.98
0.975

LogP

0.4 (LogP)
log Kow = 0.40
0.40

Odor

Pleasant odor
Mild ketone-like odo

Melting Point

-10.3 °F (USCG, 1999)
-23.0 °C
-23 °C
-23°C
-10.3°F

UNII

46R950BP4J

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral]

Use and Manufacturing

IDENTIFICATION: Acetyl acetone is a colorless or yellowish liquid. It has a mild, pleasant odor. Acetyl acetone mixes easily with water. USE: Acetyl acetone is an important commercial chemical. It is used in many industrial processes as a lubricant additive, and to make colors, paints, varnishes, resins, inks, dyes, drugs and other chemicals. Acetyl acetone was used as a pesticide. It has been identified in tobacco products. EXPOSURE: Workers who use acetyl acetone may breathe in vapors or have direct skin contact. The general population may be exposed by use of tobacco and tobacco products. Inhalation is also possible when in the vicinity of confined animal feeding operations (CAFOs). If acetyl acetone is released to the environment, it will be broken down in air. It may also become dissolved in precipitation which may reach the ground. It may be broken down by sunlight. It will move into air from moist soil and water surfaces. It is expected to move through soil. It will be broken down by microorganisms and is not expected to build up in fish. RISK: Nausea, vomiting, dizziness, headaches, and loss of consciousness was reported persons exposed to acetyl acetone vapors. Skin irritation was reported in some people following direct skin contact. Acetyl acetone is a slight skin and eye irritant in laboratory animals. Effects to the central nervous system, including damage to the brain, were reported in laboratory animals following repeated skin applications of high doses of acetyl acetone. Damage to organs that are important to the immune system, changes to the blood, and irritation and damage to tissues in the nose occurred in laboratory animals that breathed moderate levels of acetyl acetone over a short period of time. Some animals died when very high amounts were applied to the skin, inhaled, or taken orally. Data on the potential for acetyl acetone to cause infertility in laboratory animals were not available. High levels of acetyl acetone did not cause abortions in pregnant laboratory exposed through the air, but decreased offspring body weights and some birth defects were observed. Data on the potential for acetyl acetone to cause cancer in laboratory animals were not available. The potential for acetyl acetone to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

2.96 mmHg
2.96 mm Hg at 20 °C (est)
Vapor pressure, kPa at 20 °C: 0.93

Pictograms

Flammable Irritant

Flammable;Irritant

Impurities

The purity of the substance exceeds 99%. Known impurities are water (0.1%), hexane-2,5-dione (0.1%), acetic acid (0.05%) and isopropenyl acetate (0.03%).

Other CAS

123-54-6

Wikipedia

Acetylacetone

Use Classification

Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]
Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

2,4-Pentanedione is produced by thermal or metal-catalyzed rearrangement of isopropenyl acetate (obtained from acetone and ketene). Isopropenyl acetate vapor is fed at atmospheric pressure through a V2A steel tube with an inner temperature of 520 °C. The hot reaction gases are quenched, condensed, and cooled to 20 °C, whereby the gaseous byproducts carbon monoxide, carbon dioxide, methane, and ketene are separated. The product is purified by fractional distillation. Other industrially less important processes for the production of 2,4-pentanedione, include the Claisen ester condensation of ethyl acetate with acetone using sodium ethoxide as condensation agent and the acetylation of acetoacetic acid esters with acetic anhydride in the presence of magnesium salts.
Made by the action of sodium on ethyl acetate and acetone or by the action of anhydrous aluminum chloride on acetyl chloride in the presence of an inert solvent.
Condensation of acetone and acetic anhydride with a boron trifluoride catalyst; reaction of acetone and ethyl acetate in the presence of sodium ethoxide.

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Fabricated metal product manufacturing
Miscellaneous manufacturing
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Paint and coating manufacturing
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Rubber product manufacturing
Services
Synthetic rubber manufacturing
2,4-Pentanedione: ACTIVE
SP - indicates a substance that is identified in a proposed Significant New Use Rule.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Storage class (TRGS 510): 3: Flammable liquids.
Store in a flammable liquid storage area or approved cabinet away from ignition sources and corrosive and reactive materials. Prior to working with this chemical you should be trained on its proper handling and storage. Before entering confined space where this chemical may be present, check to make sure that an explosive concentration is not a danger. Store in stainless steel containers away from oxidizers, reducing agents, bases. Where possible, automatically pump liquid from drums or other storage containers to process containers. Sources of ignition, such as smoking and open flames, are prohibited where this chemical is handled, used, or stored. Metal containers involving the transfer of 5 gallons or more of this chemical should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only nonsparking tools and equipment, especially when opening and closing containers of this chemical. Wherever this chemical is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings.

Interactions

When 2,4-pentanedione was incubated with yeast cells, no chromosome loss occurred even at a concentration of 1.96% (v/v) and cold shock, but the addition of propionitrile to the incubation mixture stimulated chromosomal loss.
... Acetylacetone inhibited the mutagenicity of 2-naphthohydroxamic acid.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
1. Straganz GD, Glieder A, Brecker L, Ribbons DW, Steiner W. Acetylacetone-cleaving enzyme Dke1: a novel C-C-bond-cleaving enzyme from Acinetobacter johnsonii. Biochem J. 2003 Feb 1;369(Pt 3):573-81. doi: 10.1042/BJ20021047. PMID: 12379146; PMCID: PMC1223103.

2. Ji Y, Zheng J, Qin D, Li Y, Gao Y, Yao M, Chen X, Li G, An T, Zhang R. OH-Initiated Oxidation of Acetylacetone: Implications for Ozone and Secondary Organic Aerosol Formation. Environ Sci Technol. 2018 Oct 2;52(19):11169-11177. doi: 10.1021/acs.est.8b03972. Epub 2018 Sep 11. PMID: 30160952.

3. Zhang G, Wu B, Zhang S. Effects of acetylacetone on the photoconversion of pharmaceuticals in natural and pure waters. Environ Pollut. 2017 Jun;225:691-699. doi: 10.1016/j.envpol.2017.01.089. Epub 2017 Apr 8. PMID: 28400150.

4. Talib WH, Al-Noaimi M, Alsultan ES, Bader R, Qnais E. A new acetylacetone derivative inhibits breast cancer by apoptosis induction and angiogenesis inhibition. J Cancer Res Ther. 2019 Jul-Sep;15(5):1141-1146. doi: 10.4103/jcrt.JCRT_948_17. PMID: 31603124.

5. Jin J, Zhang S, Wu B, Chen Z, Zhang G, Tratnyek PG. Enhanced Photooxidation of Hydroquinone by Acetylacetone, a Novel Photosensitizer and Electron Shuttle. Environ Sci Technol. 2019 Oct 1;53(19):11232-11239. doi: 10.1021/acs.est.9b02751. Epub 2019 Sep 11. PMID: 31469553.

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